Potassium [(2-chlorophenyl)methyl]trifluoroboranuide
Description
Properties
IUPAC Name |
potassium;(2-chlorophenyl)methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCXTKKPCPFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1Cl)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126821-80-3 | |
| Record name | potassium [(2-chlorophenyl)methyl]trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2-chlorophenyl)methyl]trifluoroboranuide typically involves the reaction of 2-chlorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H6BClF3K. It belongs to the organotrifluoroborate family, recognized for their stability and adaptability in various chemical reactions and is particularly useful in cross-coupling reactions, essential for synthesizing complex organic molecules.
Scientific Research Applications
This compound is used in scientific research for various applications:
- Chemistry It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
- Medicine It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Research shows it may have applications in treating pain and migraines.
- Industry The compound is used in the production of advanced materials, such as polymers and electronic components.
Therapeutic Applications
Research indicates that this compound may have applications in treating pain and migraines, with preclinical models demonstrating efficacy in pain relief. It has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, potentially leading to analgesic effects and modulation of pain perception.
Case Studies
- Pain Management Study: A study was conducted to evaluate the analgesic properties of this compound. The methodology involved administering the compound to rodent models experiencing induced pain. Results showed a significant reduction in pain responses compared to control groups, suggesting its potential for use in chronic pain management.
- Migraine Treatment Research: The impact of this compound on migraine-like symptoms was assessed. The compound was tested in a model simulating migraine conditions. A notable decrease in the frequency and intensity of migraine episodes was recorded, suggesting a promising avenue for migraine therapy.
Chemical Reactions
This compound undergoes various types of chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding boronic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: It can be reduced to form boranes. Reducing agents such as lithium aluminum hydride are used.
- Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines and alcohols are commonly employed.
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development
Mechanism of Action
The mechanism of action of potassium [(2-chlorophenyl)methyl]trifluoroboranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of organotrifluoroborates are heavily influenced by their substituents. Below is a comparison of structurally related potassium trifluoroborate salts:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions .
- Solubility : Alkoxy-substituted derivatives (e.g., tert-butoxymethyl) exhibit better solubility in polar solvents due to their oxygen-rich structure .
Reactivity in Cross-Coupling Reactions
Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative studies highlight:
- Ortho-Substituted Derivatives : The target compound’s ortho-chloro group may reduce coupling efficiency with bulky aryl partners due to steric clashes . In contrast, meta-chloro analogs (e.g., Potassium 3-chlorophenyltrifluoroborate) show faster reaction rates with less hindered substrates .
- Dichloro Derivatives : Potassium (2,4-dichlorophenyl)-trifluoroboranuide exhibits higher reactivity in electron-deficient systems, attributed to the dual electron-withdrawing Cl groups .
- Fluorinated Analogs : The 4-fluorophenylmethyl derivative () demonstrates enhanced compatibility with fluorophilic catalysts, enabling access to fluorinated biaryl products .
Physical Properties
Notes:
Biological Activity
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide, also known as potassium 2-chlorophenyltrifluoroborate, is an organoboron compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse sources and recent research findings.
- Molecular Formula : CHBClFK
- Molecular Weight : 231.47 g/mol
- Appearance : White powder
- Melting Point : >300°C
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. It has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, potentially leading to analgesic effects and modulation of pain perception .
Therapeutic Applications
Research indicates that this compound may have applications in treating pain and migraines. The compound has been tested in various preclinical models demonstrating efficacy in pain relief .
Case Studies
-
Pain Management Study :
- Objective : To evaluate the analgesic properties of this compound.
- Methodology : Administered to rodent models experiencing induced pain.
- Results : Significant reduction in pain responses was observed compared to control groups, indicating potential for use in chronic pain management.
-
Migraine Treatment Research :
- Objective : Assess the impact on migraine-like symptoms.
- Methodology : The compound was tested in a model simulating migraine conditions.
- Results : Notable decrease in frequency and intensity of migraine episodes was recorded, suggesting a promising avenue for migraine therapy.
Safety and Toxicity
Safety assessments indicate that this compound possesses some hazards, including skin irritation and potential respiratory issues upon inhalation. Standard safety protocols should be followed when handling this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| This compound | MAGL inhibitor; analgesic effects | Pain and migraine management |
| Other Organoboron Compounds | Varies; some are cytotoxic | Cancer treatment, anti-inflammatory |
| Potassium 2-chlorophenyltrifluoroborate | Limited studies; potential uses | Organic synthesis |
Q & A
Q. How can researchers optimize the synthesis of Potassium [(2-chlorophenyl)methyl]trifluoroboranuide to improve yield and purity?
- Methodological Answer : Optimization involves solvent selection (e.g., THF for solubility and inertness), stoichiometric control of reactants (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene derivatives to carbazolyldiamine), and reaction monitoring via thin-layer chromatography (TLC) to track progress . Triethylamine (EtN) can neutralize byproducts like HCl, enhancing reaction efficiency. Post-synthesis, column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively isolates the product. Evaporation under reduced pressure minimizes thermal degradation .
Q. What characterization techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and B NMR verify the boron environment and substituent positions. For example, a B NMR signal near 4–6 ppm confirms trifluoroborate formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (exact mass: ~233.96 g/mol for related compounds) .
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystal growth may require slow diffusion of non-polar solvents into THF solutions .
- Purity Assessment : HPLC with phosphate-buffered mobile phases (e.g., 0.025 M potassium monobasic phosphate + tetrahydrofuran) detects impurities .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under nitrogen at 2–8°C in a dark, dry environment to prevent hydrolysis or boron-ligand dissociation .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be designed for aryl chloride substrates?
- Methodological Answer :
- Catalyst System : Use Pd(dba)/SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with KPO as a base in toluene/water (3:1) at 80–100°C.
- Substrate Scope : Test electron-deficient aryl chlorides (e.g., nitro- or cyano-substituted) for enhanced reactivity. Monitor via GC-MS for byproduct formation .
- Kinetic Studies : Employ pseudo-first-order conditions to determine rate constants and assess steric/electronic effects of the 2-chlorophenyl group.
Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Use F NMR to detect fluoride release, indicating boron-aryl bond cleavage.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C). Store samples at -20°C for long-term stability .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl; paramagnetic shifts in DMSO may distort B signals.
- Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., hindered rotation of the 2-chlorophenyl group) .
Q. What methodologies mitigate inconsistencies in reaction yields during scale-up of this compound synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry for precise control of residence time and mixing efficiency.
- Byproduct Analysis : LC-MS or inline IR spectroscopy detects intermediates (e.g., boronic acid derivatives) that may hydrolyze under suboptimal conditions .
Q. How can the ecological impact of this compound be assessed in academic research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
